molecular formula C27H26N2O7S B2795586 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 313376-57-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide

Cat. No. B2795586
CAS RN: 313376-57-7
M. Wt: 522.57
InChI Key: GEICZAPQVFMVBF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, such as the compound , have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds show promise due to their nanomolar half maximal inhibitory concentration (IC50) values against various isoenzymes, indicating potential applications in therapeutic interventions for conditions where carbonic anhydrase activity is implicated. Studies have explored their specificity and efficacy against different human carbonic anhydrase isoforms, suggesting a basis for targeted therapeutic strategies (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Research into sulfonamidoacetamides, closely related to the specified compound, has demonstrated their antimicrobial efficacy. Certain derivatives exhibit low minimal inhibitory concentrations (MIC) against Bacillus subtilis and Aspergillus niger, comparable to standard drugs like chloramphenicol and ketoconazole. This suggests potential applications in developing new antimicrobial agents with specific activity profiles. The study of these compounds' molecular properties also highlights their druglikeness, indicating further research could lead to novel antimicrobial therapeutics (P et al., 2021).

Enzyme Inhibition for Therapeutic Application

Investigations into benzenesulfonamides carrying the benzamide moiety have revealed significant inhibitory effects on acetylcholinesterase and human carbonic anhydrase enzymes. These findings suggest potential applications in treating diseases associated with enzyme dysregulation, such as glaucoma, epilepsy, and Alzheimer's disease. The discovery of compounds with nanomolar level inhibitory potency offers a path to developing potent inhibitors that could serve as lead compounds for new therapeutic agents (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Sensor Technology

Compounds similar to the one specified have been utilized in the development of sensor technology, such as zinc ion-selective electrodes. Utilizing sulfamoyl benzamide derivatives as electroactive materials enables the creation of sensors with high specificity and sensitivity. This has implications for environmental monitoring, medical diagnostics, and industrial applications, where precise detection of metal ions is critical (Saleh & Gaber, 2001).

Mechanism of Action

If the compound is a drug or an active substance, the mechanism of action describes how the compound exerts its effect at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment .

Future Directions

Future directions could involve potential applications or fields of study where the compound could be of use. This could be based on its properties, reactivity, or other unique characteristics .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEICZAPQVFMVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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